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Compound of Interest

Compound Name: Ethylene glycol di-N-butyrate
Cat. No.: B7949290
Get Quote

Executive Summary & Structural Logic

Ethylene Glycol Di-N-Butyrate (CAS: 105-72-6) acts as a low-volatility plasticizer and solvent.
[1] Its symmetry is its most defining spectroscopic feature. Unlike its mono-ester counterpart,
EGDB possesses a

axis of symmetry, rendering the two butyrate chains chemically equivalent and the central
ethylene backbone protons equivalent (singlet).

Key Analytical Challenge: Distinguishing the target diester from the Ethylene Glycol Mono-N-
Butyrate intermediate.

o Diester (Target): Symmetric ethylene signal (Singlet).

e Mono-ester (Impurity): Asymmetric ethylene signals (Two triplets or AA'BB' multiplet) +
Hydroxyl signal.

Molecular Structure & Numbering

To interpret the data below, refer to this structural logic:
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[2]

Experimental Protocol (Self-Validating)
For reproducible spectral data, strictly adhere to this preparation protocol.
Materials

e Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane) as internal standard.

o Why: Excellent solubility for aliphatic esters; prevents H-D exchange issues common with
protic solvents.

o Sample Concentration: 20 mg (for 1H) or 50 mg (for 13C) in 0.6 mL solvent.

e Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 300/400 MHz)
o Temperature: 298 K (25°C).

e Pulse Sequence:

o 1H: Standard zg30 (30° pulse angle). Relaxation delay (

)

1.0s.

o 13C: Proton-decoupled zgpg30. Relaxation delay (

)

2.0s (critical for carbonyl carbon integration).

1H-NMR Spectral Data

Reference: TMS at 0.00 ppm. Solvent Residual:
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at 7.26 ppm.[3]
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Expert Insight: The Symmetry Check

If the peak at 4.30 ppm appears as two distinct triplets (approx. 4.2 ppm and 3.8 ppm), your

sample contains Ethylene Glycol Mono-butyrate. The 3.8 ppm signal corresponds to the

adjacent to the free hydroxyl group.
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13C-NMR Spectral Data

Reference:

triplet center at 77.16 ppm.

Chemical Shift (

Carbon Type Assignment Structural Context
» Ppm)
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Weak intensity due to
1735 Quaternary (C=0) Carbonyl
lack of NOE and long
relaxation.
Secondary (
Ethylene glycol
62.3 y i
) backbone.
Secondary (
36.1 Alpha to carbonyl.
)
Secondary (
18.4 Beta position.
)
Primary (
13.6 Terminal methyl.
)

Comparative Analysis: Impurity Profiling

Use this table to rapidly identify contaminants in crude reaction mixtures.
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Key Distinguishing Key Distinguishing
Compound
Feature (1H NMR) Feature (13C NMR)
Singlet at ~3.7 ppm )
Ethylene Glycol (Reactant) Single peak at ~63.5 ppm
(Backbone)
Triplet at ~2.3 ppm (shifts
. . ) o Carbonyl at ~180 ppm (vs
Butyric Acid (Reactant) slightly vs ester); Acidic proton

173.5 for ester)
>10 ppm (broad)

Split backbone: ~4.2 ppm (
_ Two backbone signals: ~66
Mono-Butyrate (Intermediate) -O-CO) & ~3.8 ppm (
ppm & ~61 ppm

-OH)

Visualization: Synthesis Verification Workflow

The following diagram illustrates the logical flow for verifying the synthesis of EGDB using NMR

markers.
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Crude Reaction Mixture
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Figure 1: Decision logic for interpreting the ethylene backbone region in 1H-NMR to confirm
diester formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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